(6-Methoxy-3-nitropyridin-2-yl)methanol

Descripción

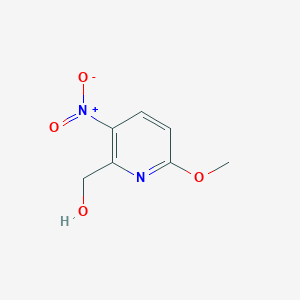

(6-Methoxy-3-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative characterized by a methoxy group at position 6, a nitro group at position 3, and a hydroxymethyl group at position 2 (Figure 1). This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

Fórmula molecular |

C7H8N2O4 |

|---|---|

Peso molecular |

184.15 g/mol |

Nombre IUPAC |

(6-methoxy-3-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3 |

Clave InChI |

IJEHUOHYXIREFD-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC(=C(C=C1)[N+](=O)[O-])CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Nitration: 6-Methoxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 6-methoxy-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under hydrogen gas, resulting in 6-methoxy-3-aminopyridine.

Hydroxymethylation: The amino group is then converted to a hydroxymethyl group through a series of reactions involving formaldehyde and other reagents

Industrial Production Methods: Industrial production methods for (6-Methoxy-3-nitropyridin-2-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

Oxidation: (6-Methoxy-3-nitropyridin-2-yl)carboxylic acid.

Reduction: (6-Methoxy-3-aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (6-Methoxy-3-nitropyridin-2-yl)methanol and analogous compounds:

Key Observations :

- Substituent Effects: Replacing the hydroxymethyl group in the target compound with bulkier groups (e.g., ester in or sulfanylpropanoic acid in ) increases molecular weight and alters solubility.

- Positional Isomerism: (6-Nitropyridin-3-yl)methanol is a positional isomer with the nitro group at position 6 instead of 3. This shift likely reduces electron-withdrawing effects at position 2, impacting reactivity in further substitutions.

- Synthetic Yields: Ethyl cyano(6-methoxy-3-nitropyridin-2-yl)acetate achieves a 75% yield via condensation reactions, suggesting that similar strategies could optimize the target compound's synthesis.

Actividad Biológica

(6-Methoxy-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound, with the molecular formula C7H9N2O3, features a pyridine ring substituted with a methoxy and nitro group, which significantly influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.

The biological activity of (6-Methoxy-3-nitropyridin-2-yl)methanol primarily arises from its interaction with various enzymes and cellular pathways.

1. Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductases, potentially leading to alterations in reactive oxygen species (ROS) production, which is crucial in oxidative stress responses.

2. Cellular Effects

In vitro studies have demonstrated that (6-Methoxy-3-nitropyridin-2-yl)methanol can modulate cell signaling pathways and gene expression. It influences transcription factors associated with stress responses, thereby affecting cellular metabolism and survival.

Pharmacokinetics

The pharmacokinetic profile of (6-Methoxy-3-nitropyridin-2-yl)methanol suggests high gastrointestinal absorption and favorable distribution characteristics. It is not a substrate for P-glycoprotein (P-gp), indicating potential for widespread bioavailability without significant drug-drug interactions.

Antioxidant Properties

Studies have highlighted the compound's ability to mitigate oxidative stress in various cell types. At lower concentrations, it may enhance cellular defense mechanisms, while higher concentrations could lead to toxicity due to excessive ROS generation.

Anticancer Potential

In cancer research contexts, (6-Methoxy-3-nitropyridin-2-yl)methanol has shown promise as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition. For example, it exhibited significant inhibitory effects on leukemia and solid tumor cell lines .

In Vitro Studies

A series of experiments assessed the compound's efficacy across different cancer models:

- Leukemia Cell Lines : Inhibition rates of up to 70% were observed at optimal concentrations.

- Solid Tumors : The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .

Animal Models

In vivo studies indicated that administration of (6-Methoxy-3-nitropyridin-2-yl)methanol resulted in reduced tumor sizes in mice models when dosed appropriately. These findings support the need for further exploration into its therapeutic index and safety profile .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.